molecular formula C7H11ClO2S B13219632 Bicyclo[3.1.0]hexan-3-ylmethanesulfonylchloride

Bicyclo[3.1.0]hexan-3-ylmethanesulfonylchloride

Cat. No.: B13219632
M. Wt: 194.68 g/mol
InChI Key: QXCBGTJJLSAZAX-UHFFFAOYSA-N
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Description

Bicyclo[3.1.0]hexan-3-ylmethanesulfonylchloride is a bicyclic sulfonyl chloride derivative synthesized via oxidative chlorination of thioacetate 73, yielding sulfonyl chloride 74 in high yield (89%) on a multigram scale . This compound serves as a versatile building block in organic synthesis, particularly for introducing sulfonyl groups into bicyclo[3.1.0]hexane scaffolds. Its rigid bicyclic structure enhances steric and electronic properties, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H11ClO2S

Molecular Weight

194.68 g/mol

IUPAC Name

3-bicyclo[3.1.0]hexanylmethanesulfonyl chloride

InChI

InChI=1S/C7H11ClO2S/c8-11(9,10)4-5-1-6-3-7(6)2-5/h5-7H,1-4H2

InChI Key

QXCBGTJJLSAZAX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2C1C2)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

The preparation of this compound generally involves the following sequence:

  • Step 1: Construction of the bicyclo[3.1.0]hexane skeleton
    This is often achieved by intramolecular epoxide opening cyclopropanation reactions using a protected epoxide precursor. The reaction proceeds in the presence of a base and a Lewis acid catalyst such as triethylaluminum (Et3Al) at low temperatures (-20°C to -80°C, preferably around -60°C) to afford the bicyclic alcohol intermediate with high stereoselectivity.

  • Step 2: Functional group transformation to introduce the methanesulfonyl group
    The 3-hydroxy group on the bicyclo[3.1.0]hexane ring is converted into a methanesulfonate ester (mesylate) by reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine). This step activates the hydroxyl group for further substitution or elimination reactions.

  • Step 3: Conversion of the mesylate to methanesulfonyl chloride
    The mesylate intermediate can be further transformed to the corresponding sulfonyl chloride derivative by chlorination methods or by direct sulfonyl chloride installation on the bicyclic system, depending on the synthetic route and reagents used. This step is critical for obtaining the target this compound compound.

Reaction Conditions and Catalysts

  • The intramolecular cyclopropanation is catalyzed by Lewis acids such as Et3Al, titanium isopropoxide (Ti(OiPr)4), or boron trifluoride etherate (BF3·OEt2), which facilitate epoxide ring opening and cyclopropane ring formation with high diastereoselectivity.

  • The mesylation reaction is typically carried out at low temperatures (0°C to room temperature) in an inert solvent such as dichloromethane or tetrahydrofuran (THF), using methanesulfonyl chloride and a tertiary amine base to scavenge HCl generated in the reaction.

  • Purification steps often include aqueous workup, extraction, and chromatographic techniques to isolate the pure this compound.

Representative Synthetic Scheme

Step Reagents/Conditions Outcome
1 Protected epoxide + Et3Al, LiHMDS, -60°C Bicyclo[3.1.0]hexan-3-ol intermediate
2 Methanesulfonyl chloride, Et3N, 0°C to RT Formation of bicyclo[3.1.0]hexan-3-yl methanesulfonate ester
3 Chlorination or direct sulfonyl chloride installation This compound

Research Findings and Analysis

  • The stereochemical outcome of the cyclopropanation step is influenced by the choice of Lewis acid and temperature, with Et3Al at -60°C providing the desired stereoisomer with high selectivity.

  • The mesylation step proceeds efficiently under mild conditions, and the methanesulfonate intermediate serves as a versatile precursor for further functionalization or direct conversion to the sulfonyl chloride.

  • Alternative Lewis acids such as aluminum isopropoxide (Al(OiPr)3), titanium isopropoxide (Ti(OiPr)4), and scandium triflate (Sc(OTf)3) have been reported to catalyze similar cyclopropanation reactions, offering flexibility in reaction optimization.

  • The bicyclo[3.1.0]hexane scaffold has been successfully employed in the synthesis of biologically relevant compounds, including nucleoside analogues and mGluR agonists, demonstrating the utility of these preparation methods in medicinal chemistry.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Notes/Outcome
Intramolecular cyclopropanation Epoxide precursor, Et3Al, LiHMDS, -60°C High stereoselectivity, bicyclic alcohol formed
Mesylation of 3-hydroxy group Methanesulfonyl chloride, Et3N, 0°C to RT Formation of methanesulfonate ester intermediate
Conversion to sulfonyl chloride Chlorination or direct sulfonyl chloride installation Yields target this compound

Mechanism of Action

The mechanism of action of bicyclo[3.1.0]hexan-3-ylmethanesulfonylchloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The bicyclic structure provides rigidity and stability, which can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Bicyclo[3.1.0]hexane Derivatives

The bicyclo[3.1.0]hexane core is modified with diverse functional groups, influencing reactivity and applications. Key examples include:

Sulfonyl Derivatives

Bicyclo[3.1.0]hexan-3-ylmethanesulfonylchloride (Target Compound)

  • Synthesis : Oxidative chlorination of thioacetate 73 using chlorine gas or SO$2$Cl$2$ .
  • Key Features : Reactive sulfonyl chloride group enables nucleophilic substitution (e.g., with amines or alcohols).

(1'S,3'S,4'R,5'S)-4-(Protected Hydroxymethyl)bicyclo[3.1.0]hexan-3-yl Methanesulfonate (15a)

  • Synthesis : Methanesulfonyl chloride reacts with a hydroxyl-bearing bicyclo[3.1.0]hexane derivative in pyridine, yielding 15a in 92% yield .
  • Key Features : Methanesulfonate acts as a leaving group in nucleoside synthesis. Melting point: 93–95°C .
Carboxylate and Amine Derivatives

(1S,3S,5S)-1-Aminobicyclo[3.1.0]hexan-3-yl Benzoate Hydrochloride (23) Synthesis: Hydrogenolysis of a dibenzylamino precursor using Pd/C and HCl . Key Features: Hydrochloride salt enhances solubility. Melting point: 212°C .

(1S,3S,5S)-1-(Dibenzylamino)bicyclo[3.1.0]hexan-3-yl Benzoate (22) Synthesis: Mitsunobu reaction with DIAD and PPh$_3$. Yield: 82% . Key Features: Bulky benzyl groups stabilize the amine. Melting point: 88–89°C .

Ketone and Methylene Derivatives

4-Methylene-1-isopropylbicyclo[3.1.0]hexan-3-one (C${10}$H${14}$O)

  • Key Features : Ketone group introduces polarity. LogP: 2.18; Topological Polar Surface Area (PSA): 17.07 Ų .

4-Methyl-3-methylene-1-isopropylbicyclo[3.1.0]hexane (C${11}$H${18}$) Key Features: Non-polar methyl/isopropyl substituents enhance hydrophobicity. Molecular complexity: 247 .

Physicochemical and Structural Comparison

Compound Name Functional Group Synthesis Method Yield (%) Melting Point (°C) Molecular Weight LogP/PSA
This compound Sulfonyl chloride Oxidative chlorination 89 N/A ~212.7* N/A
Bicyclo[3.1.0]hexan-3-yl Methanesulfonate (15a) Methanesulfonate Sulfonylation 92 93–95 526.6 N/A
1-Aminobicyclo[3.1.0]hexan-3-yl Benzoate HCl (23) Benzoate/HCl salt Hydrogenolysis N/A 212 279.7 N/A
4-Methylene-1-isopropylbicyclo[3.1.0]hexan-3-one Ketone Cyclization/oxidation N/A N/A 150.2 LogP: 2.18; PSA: 17.07

*Calculated molecular weight based on formula C$7$H$9$ClO$_2$S.

Biological Activity

Bicyclo[3.1.0]hexan-3-ylmethanesulfonylchloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Overview

This compound features a bicyclic structure with a methanesulfonyl chloride functional group, contributing to its reactivity and potential biological interactions. The compound is synthesized through various methods, including (3 + 2) annulation reactions, which facilitate the formation of complex organic molecules with potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound acts as a bioisostere for cyclohexane, which enhances binding affinity and selectivity towards various biological targets, thereby reducing off-target effects.

  • Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of numerous drugs and endogenous compounds. This interaction may influence drug metabolism and efficacy.
  • Cellular Effects : In vitro studies indicate that this compound can modulate cell signaling pathways and gene expression, potentially inducing apoptosis in certain cancer cell lines by affecting pro-apoptotic and anti-apoptotic gene expression levels.

Pharmacological Studies

Research has highlighted the compound's potential as a therapeutic agent, particularly in targeting the adenosine A3 receptor (A3AR), which is implicated in inflammation and cancer treatment:

  • Adenosine A3 Receptor Affinity : A study synthesized a series of bicyclo[3.1.0]hexane-based nucleosides and evaluated their affinities for A3AR using radioligand binding assays. The most potent derivative exhibited an inhibition constant (K_i) of 0.38 μM, demonstrating significant selectivity for A3AR over other adenosine receptors .

Case Studies

Several studies have explored the biological implications of this compound:

  • Anti-Cancer Activity : In laboratory settings, compounds derived from bicyclo[3.1.0]hexane scaffolds have been observed to induce apoptosis in various cancer cell lines, suggesting their potential use in cancer therapeutics .
  • Anti-inflammatory Properties : The modulation of A3AR by bicyclo[3.1.0]hexane derivatives indicates their potential role in treating inflammatory diseases due to the receptor's high expression in inflammatory tissues compared to healthy tissues .

Summary of Research Applications

Application Area Details
Cancer Therapy Induction of apoptosis in cancer cell lines via modulation of gene expression
Inflammation Treatment Targeting A3AR for anti-inflammatory effects
Drug Metabolism Interaction with cytochrome P450 enzymes influencing pharmacokinetics

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